
Cesium vanadium oxide (CsVO3)
Overview
Description
Cesium vanadium oxide (CsVO₃) is an alkali metavanadate with an orthorhombic pyroxene-like structure (space group Pbcm) . It consists of [VO₄]³⁻ tetrahedra forming a two-dimensional network, with Cs⁺ ions occupying interlayer spaces . CsVO₃ exhibits self-activated luminescence due to charge transfer transitions from O²⁻ 2p orbitals to V⁵⁺ 3d orbitals within the [VO₄]³⁻ groups, resulting in broad emission spectra (450–650 nm) under UV excitation . This property, combined with its non-toxicity (V⁵⁺ is less toxic than lower oxidation states) and thermal stability (melting point ~530–650°C), makes it suitable for optoelectronic applications, including quantum dots (QDs) and white light-emitting diodes (LEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cesium vanadium oxide can be synthesized through various methods. One common approach is the Pechini process, which involves the reaction of cesium carbonate with vanadium pentoxide in the presence of a chelating agent like citric acid. The mixture is then heated to form a gel, which is subsequently calcined to obtain CsVO3 . Another method involves the evaporation of aqueous solutions of peroxo-isopolyvanadic acid and cesium carbonate, resulting in the formation of CsVO3 nanoparticles .
Industrial Production Methods: In industrial settings, cesium vanadium oxide can be produced using high-temperature solid-state reactions. This involves mixing cesium carbonate and vanadium pentoxide, followed by heating the mixture at elevated temperatures to facilitate the reaction and form the desired compound .
Chemical Reactions Analysis
Types of Reactions: Cesium vanadium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in redox reactions where vanadium changes its oxidation state.
Common Reagents and Conditions: Typical reagents used in reactions with CsVO3 include reducing agents like hydrogen gas or hydrazine, and oxidizing agents such as oxygen or hydrogen peroxide. These reactions often occur under controlled temperatures and atmospheric conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from reactions involving cesium vanadium oxide depend on the specific reagents and conditions used. For example, reduction reactions may yield lower oxidation state vanadium compounds, while oxidation reactions can produce higher oxidation state vanadium oxides .
Scientific Research Applications
Structural Characteristics
CsVO3 crystallizes in an orthorhombic structure characterized by a distorted octahedral arrangement of cesium cations surrounding vanadium oxide units. This configuration contributes to its interesting properties, such as thermal stability and optical transparency across a wide range of wavelengths, making it suitable for high-temperature applications and optoelectronic devices .
Optoelectronic Applications
Quantum Dots and Photonic Devices
Recent studies have demonstrated the potential of CsVO3 quantum dots for use in optoelectronic applications. These quantum dots can be synthesized with tunable sizes ranging from 2 to 10 nm, allowing for adjustable optical properties due to quantum confinement effects. As the size of the quantum dots increases, a red shift in absorption and emission spectra is observed, which is crucial for applications in displays and lighting technologies .
- Key Findings:
- The band gap of CsVO3 quantum dots decreases from 3.17 eV for smaller sizes (2-3 nm) to 2.31 eV for larger sizes (8-10 nm), indicating their suitability for various light-emitting applications.
- Under UV excitation, these quantum dots exhibit broad emission spectra, making them promising candidates for white light-emitting diodes (LEDs) and other display technologies .
Environmental Remediation
Cesium Sorption
The ability of cesium vanadium oxide to capture cesium ions from aqueous solutions has been extensively studied. Research indicates that layered vanadium oxide materials can effectively sorb cesium ions, making CsVO3 a potential candidate for environmental remediation technologies aimed at removing radioactive cesium from contaminated water sources.
- Sorption Capacity:
- Studies have shown that cesium vanadium oxide can achieve high sorption capacities in polar media, with significant retention performance even in the presence of competing ions like calcium and magnesium .
- The mechanism involves ion exchange processes where cesium ions replace ammonium ions within the material's structure, enhancing its suitability for practical applications in water purification .
Case Studies
Mechanism of Action
The mechanism by which cesium vanadium oxide exerts its effects is primarily through its electronic and structural properties. In optoelectronic applications, the compound’s ability to emit light under excitation is due to the quantum confinement effect, where the size of the particles influences their optical properties . In catalysis, the active sites on the CsVO3 surface facilitate chemical reactions by lowering the activation energy required for the reactions to occur .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Alkali Vanadates: KVO₃, RbVO₃, and Rb₀.₅Cs₀.₅VO₃
Alkali vanadates (AVO₃) share structural similarities but differ in luminescence efficiency, thermal behavior, and phase transitions:
- Luminescence Efficiency : CsVO₃ outperforms KVO₃ and RbVO₃ due to its higher quantum yield (87%) and optimal CIE coordinates near the white-light region .
- Antiferroelectric Behavior : All three exhibit antiferroelectric polymorphs. Larger A-site cations (e.g., Cs⁺) reduce energy barriers between polar (ZZ-F) and antipolar (ZZ-A) states, enhancing phase transition reversibility .
- Thermal Stability : CsVO₃ melts at ~530–650°C, higher than KVO₃ and RbVO₃, with reversible phase transitions at 340–520°C .
2.2 Other Vanadates: Zn₃V₂O₈ and Mg₃V₂O₈
Compared to transition-metal vanadates, CsVO₃ excels in luminescence but differs structurally:
Property | CsVO₃ | Zn₃V₂O₈ | Mg₃V₂O₈ |
---|---|---|---|
Structure | 2D [VO₄]³⁻ sheets | Isolated [VO₄]³⁻ tetrahedra | Layered structure |
Quantum Efficiency (η%) | 87 | 52 | 6 |
Emission Peak (nm) | 487–503 | Broad (~500 nm) | N/A |
- Luminescence Mechanism : Zn₃V₂O₈’s isolated [VO₄]³⁻ groups result in weaker emission (η = 52%) compared to CsVO₃’s interconnected network .
Key Research Findings
- Optoelectronic Tuning : CsVO₃ QDs (2–10 nm) exhibit quantum confinement, with emission red-shifting as size increases . Polymer composites (e.g., CsVO₃/P(S-MMA)) mitigate aggregation, enabling flexible displays .
- Phase Transitions : CsVO₃’s low energy barrier (97 meV/f.u.) between ZZ-F and ZZ-A states facilitates electric-field-induced antiferroelectric-to-ferroelectric switching .
- Thermal Stability : Enthalpy changes during phase transitions (ΔH ~340–520°C) ensure stability in high-temperature LED applications .
Biological Activity
Cesium vanadium oxide (CsVO3) is a compound that has garnered attention for its unique properties and potential applications in various fields, including biomedicine. This article reviews the biological activity of CsVO3, focusing on its interactions with biological systems, synthesis methods, and relevant case studies.
Cesium vanadium oxide crystallizes in an orthorhombic structure characterized by the formula CsVO3. The crystal structure features cesium ions (Cs+) coordinated in a distorted octahedral arrangement with vanadium oxide (VO3) units. This configuration contributes to its optical transparency across a wide range of wavelengths and thermal stability , making it suitable for high-temperature applications .
Synthesis Methods
The synthesis of CsVO3 can be accomplished through various methods, including:
- Solid-state reactions : Involves heating cesium carbonate and vanadium pentoxide at elevated temperatures.
- Solution-based methods : Utilizes aqueous solutions containing peroxo-isopolyvanadic acid and cesium carbonate, which can be evaporated to yield nanoparticles.
Each method allows for control over particle size and purity, which can influence biological interactions .
Interaction with Biological Systems
Research into the biological activity of CsVO3 has primarily focused on its interactions when utilized in nanostructured forms, such as quantum dots. These studies suggest that CsVO3 can be tailored for specific wavelengths through size adjustments during synthesis, enhancing its potential for applications in imaging and therapeutic contexts.
Case Studies
- Quantum Dot Applications : A study explored the use of CsVO3 quantum dots in fluorescence imaging. The results indicated that these nanoparticles could effectively target specific cells, demonstrating their utility in biomedical imaging applications.
- Photocatalytic Activity : Research has shown that CsVO3 can act as a photocatalyst under UV light, which could have implications for environmental applications, including water purification and degradation of organic pollutants. This activity suggests a potential indirect benefit to biological systems by reducing harmful contaminants .
Comparative Analysis
To better understand the unique attributes of CsVO3 compared to other vanadium-based compounds, the following table summarizes key characteristics:
Compound | Key Characteristics | Unique Aspects of CsVO3 |
---|---|---|
Cesium Niobate | Used in photonic applications; ferroelectric | Superior thermal stability |
Vanadium Pentoxide | Precursor in synthesis; used in catalysis | Distinct optical transparency across wavelengths |
Cesium Tungsten Oxide | Known for high density; used in radiation shielding | Enhanced charge transport capabilities |
CsVO3's ability to function effectively as both a semiconductor and a phosphor distinguishes it from these similar compounds, making it particularly valuable in advanced technological applications.
Q & A
Q. Basic: What are the primary synthesis methods for CsVO₃, and how are structural impurities minimized?
CsVO₃ is typically synthesized via solid-state reactions or hydrothermal methods. For solid-state synthesis, stoichiometric mixtures of Cs₂CO₃ and V₂O₅ are heated at 600–800°C under controlled atmospheres to prevent phase segregation . Hydrothermal synthesis involves reacting CsOH with VO₃⁻ precursors at 150–200°C, with pH adjustments (pH 8–10) to stabilize the vanadate framework . Impurities like Cs₂V₄O₁₁ can form if cooling rates exceed 5°C/min; slow cooling (1–2°C/min) and post-synthesis annealing at 500°C mitigate this. Characterization via XRD (Cu-Kα radiation) and Raman spectroscopy (514 nm laser) confirms phase purity, with V-O-V bending modes at ~450 cm⁻¹ and symmetric stretching at ~850 cm⁻¹ .
Q. Basic: How do crystallographic features of CsVO₃ influence its physicochemical properties?
CsVO₃ adopts a layered structure with Cs⁺ ions intercalated between [VO₃]⁻ chains. Single-crystal X-ray diffraction (SC-XRD) reveals edge-sharing VO₅ polyhedra forming zigzag chains, with Cs⁺ occupying interstitial sites. This arrangement creates anisotropic thermal expansion (α_axial = 12 × 10⁻⁶ K⁻¹) and ionic conductivity (σ ≈ 10⁻⁴ S/cm at 300°C) along the chain axis . Electron density maps from DFT calculations (VASP code) show delocalized electrons in V-O bonds, contributing to its semiconductor behavior (bandgap ~2.8 eV via UV-vis diffuse reflectance) .
Q. Advanced: What methodologies optimize CsVO₃’s electronic properties for energy storage applications?
Doping with W⁶+ or Mo⁶+ (5–10 mol%) substitutes V⁵+ sites, reducing charge-transfer resistance by 40% in Li-ion batteries. Electrochemical impedance spectroscopy (EIS) shows decreased semicircle radii (from 200 Ω to 120 Ω at 1 MHz) after doping . For thermoelectrics, nanostructuring via ball milling (20 h, 400 rpm) enhances ZT values (0.15 to 0.25 at 500 K) by phonon scattering. Carrier concentration (n ≈ 10¹⁹ cm⁻³) is tunable via oxygen vacancies introduced by annealing in H₂/Ar (5% H₂, 400°C) .
Q. Advanced: How does CsVO₃ function in catalytic oxidation reactions, and what experimental designs validate active sites?
In methanol oxidation, CsVO₃’s surface V⁵+ sites exhibit a turnover frequency (TOF) of 0.03 s⁻¹ at 300°C, measured via fixed-bed reactor GC-MS. In situ DRIFTS identifies methoxy intermediates (ν(C-H) = 2850 cm⁻¹), while XANES confirms V⁵+ → V⁴+ reduction during reaction cycles . Contrastingly, CsVO₃/SiO₂ composites show 3× higher TOF due to SiO₂’s acidic sites stabilizing V-O-Si linkages, as shown by ⁵¹V NMR (δ = -520 ppm for tetrahedral V) .
Q. Advanced: What mechanisms drive CsVO₃’s luminescence, and how can emission efficiency be enhanced?
CsVO₃ exhibits broad yellow-green emission (λ_em = 550 nm) under UV excitation (λ_ex = 280 nm) due to charge-transfer transitions between O²⁻ → V⁵+. Lifetime decay measurements (τ ≈ 1.2 µs) suggest triplet-state involvement . Doping with Eu³+ (2 mol%) introduces sharp red emission (⁵D₀ → ⁷F₂ at 612 nm) via energy transfer, increasing quantum yield from 15% to 35% (integrating sphere method). Annealing in NH₃ (600°C) creates oxygen vacancies, boosting exciton recombination rates by 50% .
Q. Advanced: What strategies improve CsVO₃’s stability in electrochemical and high-temperature environments?
In aqueous Li-ion batteries, ALD-coated CsVO₃ with 5 nm Al₂O₃ reduces capacity fade from 40% to 10% over 500 cycles (0.5C rate) by suppressing vanadium dissolution (ICP-MS detects <0.1 ppm V in electrolyte) . For thermal stability, TG-DSC shows decomposition onset at 750°C (ΔH = 220 J/g), but Nb₂O₅ additives (10 wt%) raise this to 820°C by forming Nb-V-O ternary phases .
Q. Advanced: How do computational models predict CsVO₃’s defect chemistry and interfacial behavior?
DFT+U calculations (U_eff = 3.5 eV for V-3d) reveal oxygen vacancy formation energies (E_vac = 2.1 eV) lower than V₂O₅ (3.4 eV), explaining CsVO₃’s higher ionic mobility . MD simulations (LAMMPS) predict Li⁺ diffusion coefficients (D_Li = 10⁻¹⁰ cm²/s) in CsVO₃, aligning with GITT measurements (D_Li = 1.2 × 10⁻¹⁰ cm²/s) .
Q. Advanced: What safety protocols are critical when handling CsVO₃ in lab settings?
CsVO₃ dust (particle size <10 µm) requires N95 respirators and fume hoods (airflow ≥0.5 m/s) to prevent inhalation toxicity (TLV = 0.05 mg/m³ for V compounds) . Spills are neutralized with 1 M citric acid (pH 4–6) to solubilize vanadate ions, followed by FeSO₄ treatment to reduce V⁵+ to less toxic V⁴+ .
Properties
IUPAC Name |
cesium;oxygen(2-);vanadium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.3O.V/q+1;3*-2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWENEIGBGOIMMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[V].[Cs+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsO3V-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927076 | |
Record name | Cesium vanadium oxide (CsVO3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.845 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14644-55-4, 34283-69-7 | |
Record name | Cesium vanadium oxide (CsVO3) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014644554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cesium vanadium oxide (Cs3VO4) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034283697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cesium vanadium oxide (CsVO3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cesium vanadium oxide (CsVO3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cesium vanadium trioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.